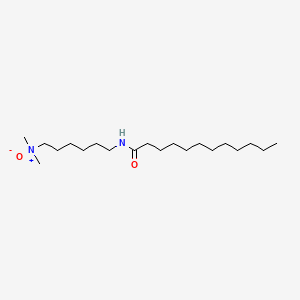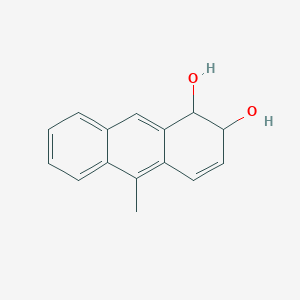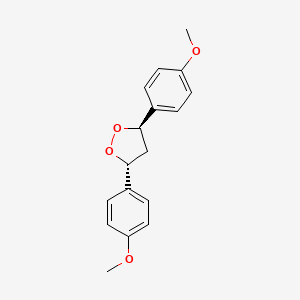
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is a chemical compound characterized by the presence of two 4-methoxyphenyl groups attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxolane precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the dioxolane ring. Common solvents used in this synthesis include dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dioxolane ring and methoxyphenyl groups enable it to bind to active sites and modulate biological activity. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R)-3,5-bis(4-hydroxyphenyl)dioxolane: Similar structure but with hydroxy groups instead of methoxy groups.
(3R,5R)-3,5-bis(4-chlorophenyl)dioxolane: Contains chlorophenyl groups instead of methoxyphenyl groups.
(3R,5R)-3,5-bis(4-nitrophenyl)dioxolane: Features nitrophenyl groups instead of methoxyphenyl groups.
Uniqueness
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane is unique due to its methoxy groups, which impart specific electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Propriétés
Numéro CAS |
86396-67-0 |
|---|---|
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
(3R,5R)-3,5-bis(4-methoxyphenyl)dioxolane |
InChI |
InChI=1S/C17H18O4/c1-18-14-7-3-12(4-8-14)16-11-17(21-20-16)13-5-9-15(19-2)10-6-13/h3-10,16-17H,11H2,1-2H3/t16-,17-/m1/s1 |
Clé InChI |
BVEQKFFAVXURFC-IAGOWNOFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H]2C[C@@H](OO2)C3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(OO2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


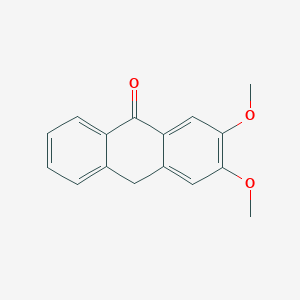
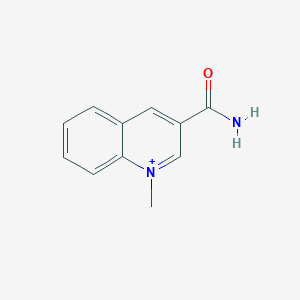
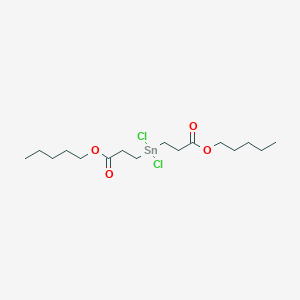
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
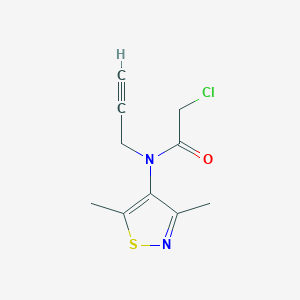
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
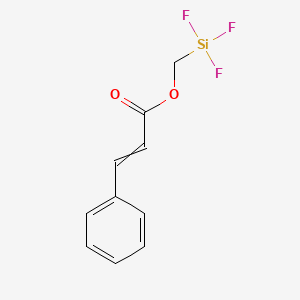
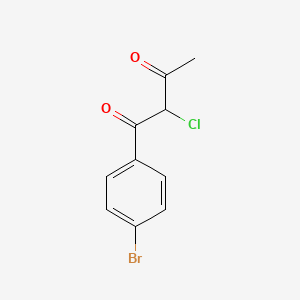
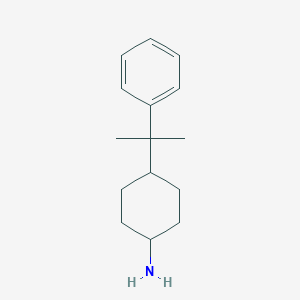
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)

